Cas no 1955522-90-3 (7-Fluoro-octahydropyrrolo[1,2-a]piperazine dihydrochloride)
![7-Fluoro-octahydropyrrolo[1,2-a]piperazine dihydrochloride structure](https://ja.kuujia.com/scimg/cas/1955522-90-3x500.png)
7-Fluoro-octahydropyrrolo[1,2-a]piperazine dihydrochloride 化学的及び物理的性質
名前と識別子
-
- 7-fluoro-octahydropyrrolo[1,2-a]piperazine dihydrochloride
- 7-fluoro-octahydropyrrolo[1,2-a]piperazinedihydrochloride
- Pyrrolo[1,2-a]pyrazine, 7-fluorooctahydro-, hydrochloride (1:2)
- 7-Fluoro-octahydropyrrolo[1,2-a]piperazine dihydrochloride
-
- インチ: 1S/C7H13FN2.2ClH/c8-6-3-7-4-9-1-2-10(7)5-6;;/h6-7,9H,1-5H2;2*1H
- InChIKey: QEPKJBTUTOXIBN-UHFFFAOYSA-N
- ほほえんだ: Cl.Cl.FC1CN2CCNCC2C1
計算された属性
- 水素結合ドナー数: 3
- 水素結合受容体数: 3
- 重原子数: 12
- 回転可能化学結合数: 0
- 複雑さ: 129
- トポロジー分子極性表面積: 15.3
7-Fluoro-octahydropyrrolo[1,2-a]piperazine dihydrochloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-297515-0.05g |
7-fluoro-octahydropyrrolo[1,2-a]piperazine dihydrochloride |
1955522-90-3 | 0.05g |
$587.0 | 2023-02-28 | ||
Enamine | EN300-297515-0.1g |
7-fluoro-octahydropyrrolo[1,2-a]piperazine dihydrochloride |
1955522-90-3 | 0.1g |
$615.0 | 2023-02-28 | ||
Enamine | EN300-297515-2.5g |
7-fluoro-octahydropyrrolo[1,2-a]piperazine dihydrochloride |
1955522-90-3 | 2.5g |
$1370.0 | 2023-02-28 | ||
Ambeed | A1088687-5g |
7-Fluoro-octahydropyrrolo[1,2-a]piperazine dihydrochloride |
1955522-90-3 | 95% | 5g |
$575.0 | 2024-04-22 | |
Enamine | EN300-297515-1.0g |
7-fluoro-octahydropyrrolo[1,2-a]piperazine dihydrochloride |
1955522-90-3 | 1g |
$0.0 | 2023-06-07 | ||
Enamine | EN300-297515-0.5g |
7-fluoro-octahydropyrrolo[1,2-a]piperazine dihydrochloride |
1955522-90-3 | 0.5g |
$671.0 | 2023-02-28 | ||
Ambeed | A1088687-1g |
7-Fluoro-octahydropyrrolo[1,2-a]piperazine dihydrochloride |
1955522-90-3 | 95% | 1g |
$198.0 | 2024-04-22 | |
Enamine | EN300-297515-0.25g |
7-fluoro-octahydropyrrolo[1,2-a]piperazine dihydrochloride |
1955522-90-3 | 0.25g |
$642.0 | 2023-02-28 | ||
Enamine | EN300-297515-5.0g |
7-fluoro-octahydropyrrolo[1,2-a]piperazine dihydrochloride |
1955522-90-3 | 5.0g |
$2028.0 | 2023-02-28 | ||
Enamine | EN300-297515-10.0g |
7-fluoro-octahydropyrrolo[1,2-a]piperazine dihydrochloride |
1955522-90-3 | 10.0g |
$3007.0 | 2023-02-28 |
7-Fluoro-octahydropyrrolo[1,2-a]piperazine dihydrochloride 関連文献
-
Rae Hyung Kang,Jeong-Eun Jang,Seong Jae Kang,Michael J. Sailor,Seung Geun Yeo Nanoscale Horiz., 2020,5, 1213-1225
-
Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098
-
Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690
-
Da-Young Kang,Sunbok Lee,Jun Hyuk Moon RSC Adv., 2014,4, 32348-32352
-
Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780
-
Ying Jiang,Jianguo Mei,Michael F. Toney,Zhenan Bao Chem. Commun., 2012,48, 7286-7288
-
Qiang Wang,Shiyou Guan,Bing Li Catal. Sci. Technol., 2017,7, 4064-4078
-
Darren J. Dixon,Christopher I. Harding,Steven V. Ley,D. Matthew G. Tilbrook Chem. Commun., 2003, 468-469
7-Fluoro-octahydropyrrolo[1,2-a]piperazine dihydrochlorideに関する追加情報
Comprehensive Overview of 7-Fluoro-octahydropyrrolo[1,2-a]piperazine dihydrochloride (CAS No. 1955522-90-3)
The compound 7-Fluoro-octahydropyrrolo[1,2-a]piperazine dihydrochloride (CAS No. 1955522-90-3) is a fluorinated heterocyclic derivative with significant potential in pharmaceutical and biochemical research. Its unique structure, featuring a pyrrolo[1,2-a]piperazine core and a fluorine substituent, makes it a valuable intermediate for drug discovery. Researchers are increasingly interested in this compound due to its potential applications in central nervous system (CNS) therapeutics and enzyme modulation. The presence of fluorine enhances its metabolic stability and bioavailability, addressing key challenges in modern drug design.
In recent years, the demand for fluorinated piperazine derivatives has surged, driven by their role in developing novel antipsychotics, antidepressants, and neuroprotective agents. The 7-Fluoro-octahydropyrrolo[1,2-a]piperazine dihydrochloride stands out due to its balanced lipophilicity and hydrogen-bonding capacity, which are critical for blood-brain barrier penetration. These properties align with current trends in precision medicine, where researchers seek compounds with tailored pharmacokinetic profiles. Additionally, its dihydrochloride salt form ensures improved solubility, facilitating formulation studies.
The synthesis of CAS No. 1955522-90-3 involves multi-step organic transformations, including cyclization and fluorination reactions. Advanced techniques like microwave-assisted synthesis and flow chemistry have been explored to optimize yield and purity. Analytical characterization via NMR, HPLC, and mass spectrometry confirms its structural integrity, meeting stringent regulatory standards for preclinical studies. This compound’s stability under physiological conditions further underscores its utility in in vitro and in vivo assays.
From a commercial perspective, 7-Fluoro-octahydropyrrolo[1,2-a]piperazine dihydrochloride is gaining traction in contract research organizations (CROs) and academic labs. Its applications extend to fragment-based drug design (FBDD) and high-throughput screening (HTS), where it serves as a versatile scaffold. The growing interest in fluorine-containing bioactive molecules has also spurred collaborations between synthetic chemists and computational biologists to explore its binding affinities with therapeutic targets like GPCRs and kinases.
Environmental and safety considerations for handling CAS No. 1955522-90-3 adhere to standard laboratory protocols. While not classified as hazardous, proper storage in anhydrous conditions is recommended to maintain stability. The compound’s non-hygroscopic nature simplifies logistics, making it accessible for global research networks. As the pharmaceutical industry shifts toward sustainable practices, greener synthetic routes for such intermediates are under investigation, aligning with the principles of green chemistry.
Future research directions for 7-Fluoro-octahydropyrrolo[1,2-a]piperazine dihydrochloride may include structure-activity relationship (SAR) studies to refine its pharmacological properties. With the rise of AI-driven drug discovery, this compound could serve as a template for virtual screening campaigns. Its compatibility with click chemistry and bioorthogonal labeling techniques also opens avenues for imaging and diagnostic applications. As the scientific community continues to explore its potential, this compound is poised to play a pivotal role in next-generation therapeutics.
1955522-90-3 (7-Fluoro-octahydropyrrolo[1,2-a]piperazine dihydrochloride) 関連製品
- 946266-07-5(3-fluoro-N-1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-ylbenzamide)
- 2168894-56-0(1-(4-cyclopropylphenyl)-2,2,2-trifluoroethan-1-one)
- 2227685-37-0(rac-(3R,4S)-4-(5-methylthiophen-3-yl)oxolan-3-ol)
- 1805542-97-5(3-(Difluoromethyl)-6-hydroxy-2-iodopyridine-5-carbonyl chloride)
- 1314662-42-4(1-(1H-indol-4-yl)cyclobutane-1-carboxylic acid)
- 2229105-56-8(5-(but-3-yn-2-yl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole)
- 485402-39-9(2-methyl-4,5,6,7-tetrahydro-3H-imidazo4,5-cpyridine dihydrochloride)
- 689750-37-6(ethyl 2-(5-{(furan-2-yl)formamidomethyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanylacetate)
- 2227946-40-7(rac-(3R,4S)-4-(butan-2-yl)pyrrolidin-3-ol)
- 884-39-9(Methyldopa hydrochloride)
